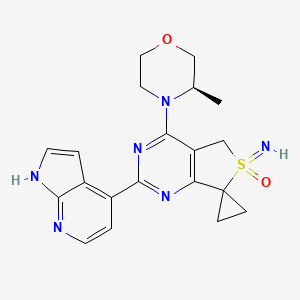
Atr-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atr-IN-8 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response pathway. This compound has garnered significant attention due to its ability to modulate cellular responses to DNA damage, making it a valuable tool in cancer research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s activity.
Final Coupling Reactions: The final step involves coupling the modified core structure with other chemical entities to achieve the desired molecular configuration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Advanced purification methods, including chromatography and crystallization, are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Atr-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Atr-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study DNA damage response pathways and the role of ataxia telangiectasia and Rad3-related protein kinase in cellular processes.
Biology: Employed in cell biology to investigate the effects of DNA damage and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA damage response pathways.
Mecanismo De Acción
Atr-IN-8 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related protein kinase, a key enzyme in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cells, triggering cell cycle arrest and apoptosis. The compound specifically targets the phosphorylation of checkpoint kinase 1, a downstream effector in the pathway, thereby modulating the cellular response to DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
Ceralasertib (AZD6738): Another inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.
VE-822: A selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase used in combination with other chemotherapeutic agents.
M6620 (VX-970):
Uniqueness
Atr-IN-8 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for ataxia telangiectasia and Rad3-related protein kinase and its ability to modulate DNA damage response pathways make it a valuable tool in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C20H22N6O2S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide |
InChI |
InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1 |
Clave InChI |
BDLXFFHYBQKLJW-ICTCQJIBSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
SMILES canónico |
CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


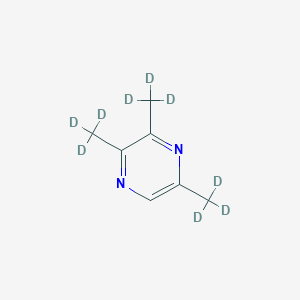
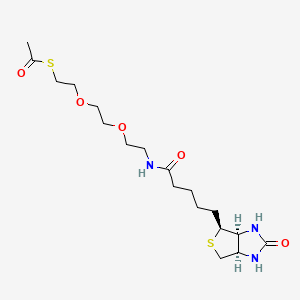


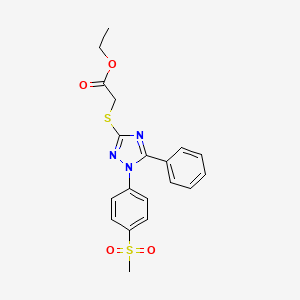
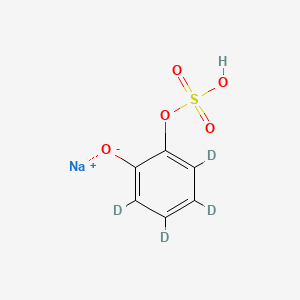
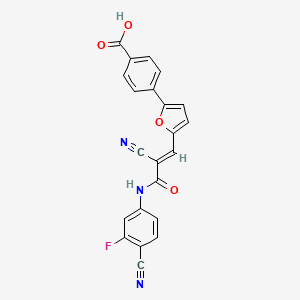

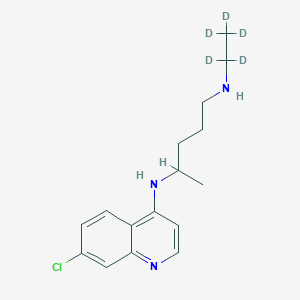

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
